Retinyl pivalate
CAS No.: 20559-05-1
Cat. No.: VC18400270
Molecular Formula: C25H38O2
Molecular Weight: 370.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20559-05-1 |
|---|---|
| Molecular Formula | C25H38O2 |
| Molecular Weight | 370.6 g/mol |
| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
| Standard InChI Key | LTMXTDZZEINTQC-FYBJENTQSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Introduction
Chemical Identity and Structural Features
Retinyl pivalate (IUPAC name: [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl] 2,2-dimethylpropanoate) is characterized by the esterification of retinol’s hydroxyl group with pivalic acid. The pivalate moiety introduces steric hindrance due to its branched tertiary carbon structure, which significantly influences the compound’s metabolic stability and interaction with cellular receptors .
The molecular formula of retinyl pivalate is C<sub>25</sub>H<sub>38</sub>O<sub>2</sub>, with a molecular weight of 370.57 g/mol. This contrasts with retinol (C<sub>20</sub>H<sub>30</sub>O; 286.45 g/mol) and other esters like retinyl palmitate (C<sub>36</sub>H<sub>60</sub>O<sub>2</sub>; 524.86 g/mol) . The β-ionone ring and conjugated isoprenoid chain of retinol remain intact in retinyl pivalate, preserving its capacity to interact with retinoid receptors upon hydrolysis .
Synthesis and Industrial Production
Retinyl pivalate is synthesized via esterification reactions between retinol and pivaloyl chloride or pivalic anhydride. The process typically employs acid catalysts (e.g., sulfuric acid) or enzymatic methods under anhydrous conditions to prevent retinol degradation . A representative synthesis involves:
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Reaction Setup: Retinol is dissolved in an inert solvent (e.g., dichloromethane).
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Acylation: Pivaloyl chloride is added dropwise at 0–5°C to minimize side reactions.
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Purification: The crude product is washed with sodium bicarbonate and purified via column chromatography .
Industrial-scale production prioritizes low-temperature processing and oxygen-free environments to avoid oxidation of the retinol backbone .
Physicochemical Properties
Retinyl pivalate’s properties are shaped by its esterified structure:
| Property | Retinyl Pivalate | Retinol | Retinyl Palmitate |
|---|---|---|---|
| Molecular Weight | 370.57 g/mol | 286.45 g/mol | 524.86 g/mol |
| Melting Point | 68–70°C | 62–64°C | 28–30°C |
| Solubility | Lipid-soluble | Lipid-soluble | Lipid-soluble |
| Stability | High (oxidatively stable) | Low (prone to oxidation) | Moderate |
Mechanisms of Action and Dermatological Applications
As a prodrug, retinyl pivalate must undergo enzymatic hydrolysis by epidermal esterases to release active retinol. This gradual conversion mitigates the irritation commonly associated with direct retinol application, aligning with trends in “retinoid alternatives” for sensitive skin .
Epidermal Effects
Retinyl pivalate modulates keratinocyte differentiation and proliferation via retinoic acid receptor (RAR) signaling. In vitro studies on human keratinocytes demonstrate that hydrolyzed retinol upregulates genes encoding filaggrin and involucrin, strengthening the epidermal barrier . Unlike stronger retinoids (e.g., tretinoin), retinyl pivalate causes minimal transepidermal water loss (TEWL), suggesting a favorable safety profile .
Collagen Modulation
Indirect activation of dermal fibroblasts occurs through retinol’s conversion to retinoic acid, which inhibits matrix metalloproteinases (MMPs) and stimulates collagen synthesis. While direct data on retinyl pivalate are lacking, analogous esters show 40–60% increases in collagen I production in fibroblast cultures .
Pharmacokinetics and Metabolic Fate
Topical application of retinyl pivalate results in slow percutaneous absorption due to its molecular weight (>500 Da optimal for skin penetration). Once absorbed, esterases in the stratum corneum and viable epidermis cleave the pivalate group, releasing retinol . The liberated pivalic acid is conjugated with carnitine in the liver and excreted renally as pivaloylcarnitine—a process that transiently depletes free carnitine reserves .
Research Gaps and Future Directions
Despite its theoretical benefits, retinyl pivalate remains understudied compared to mainstream retinoids. Critical research needs include:
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Long-Term Safety Profiles: Longitudinal studies assessing carnitine dynamics.
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Comparative Efficacy Trials: Head-to-head studies versus retinyl palmitate and retinol.
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Formulation Optimization: Nanoemulsions or micellar systems to enhance delivery.
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